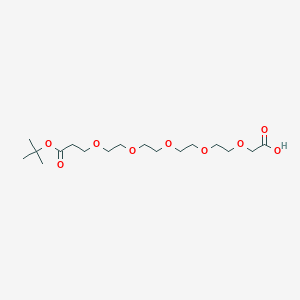

Acid-C1-PEG5-Boc

Description

BenchChem offers high-quality Acid-C1-PEG5-Boc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acid-C1-PEG5-Boc including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O9/c1-17(2,3)26-16(20)4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15(18)19/h4-14H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXUSUWJDURSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Acid-C1-PEG5-Boc: A Heterobifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-C1-PEG5-Boc, a heterobifunctional polyethylene glycol (PEG) linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document details the chemical properties of Acid-C1-PEG5-Boc, provides exemplary experimental protocols for its application in PROTAC synthesis and evaluation, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts: The Role of Acid-C1-PEG5-Boc in PROTACs

PROTACs are bifunctional molecules that consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity, induced by the PROTAC, facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Acid-C1-PEG5-Boc serves as a flexible linker, connecting the POI-binding and E3 ligase-binding moieties. Its chemical structure features a carboxylic acid group at one end and a Boc-protected amine at the other, allowing for sequential conjugation to the two different ligands. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Acid-C1-PEG5-Boc is presented in the table below. This data is essential for researchers in designing synthesis protocols and understanding the molecule's behavior in various experimental conditions.

| Property | Value |

| Molecular Formula | C₁₇H₃₃NO₉ |

| Molecular Weight | 395.45 g/mol |

| CAS Number | 890152-41-7 |

| Appearance | Liquid or solid |

| Solubility | Soluble in DMSO, DMF, and water |

| Functional Groups | Carboxylic Acid, Boc-protected Amine |

| Storage Conditions | -20°C |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a PROTAC using an Acid-C1-PEG5-Boc linker and the subsequent evaluation of its biological activity. These protocols are intended as a guide and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol outlines the steps for conjugating a POI ligand (with a free amine) and an E3 ligase ligand (with a free amine) to the Acid-C1-PEG5-Boc linker.

Step 1: Coupling of POI Ligand to Acid-C1-PEG5-Boc

-

Activation of Carboxylic Acid: Dissolve Acid-C1-PEG5-Boc (1.0 eq) in anhydrous dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Amide Bond Formation: To the activated linker solution, add the POI ligand (containing a primary or secondary amine) (1.1 eq). Continue stirring at room temperature for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress using liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired product.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Boc Deprotection

-

Cleavage of Boc Group: Dissolve the purified product from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (20-50% v/v) at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by LC-MS.

-

Removal of Reagents: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine is often used in the next step without further purification.

Step 3: Coupling of E3 Ligase Ligand

-

Activation of E3 Ligase Ligand Carboxylic Acid: In a separate flask, dissolve the E3 ligase ligand (containing a carboxylic acid) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes at room temperature.

-

Final Amide Bond Formation: Add the deprotected intermediate from Step 2 to the activated E3 ligase ligand solution. Stir at room temperature for 12-24 hours.

-

Final Purification: Monitor the reaction by LC-MS. Upon completion, perform an aqueous work-up and purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol details the procedure to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

-

Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

-

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: General experimental workflow for PROTAC development.

The Pivotal Role of the PEG5 Linker in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade proteins of interest. These heterobifunctional molecules are composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. Among the various linker types, polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive technical overview of the function of the PEG5 linker in PROTACs, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its role in drug design and development.

The Function of the PEG5 Linker in PROTACs

The PEG5 linker, comprising five ethylene glycol units, serves multiple crucial functions in a PROTAC molecule:

-

Optimizing Ternary Complex Formation: The length and flexibility of the linker are paramount for the successful formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). A linker that is too short may cause steric hindrance, while an overly long linker can lead to unfavorable conformational flexibility and a decrease in effective concentration. The PEG5 linker often provides an optimal length and degree of flexibility to correctly orient the target protein and the E3 ligase for efficient ubiquitination.

-

Enhancing Solubility and Permeability: The hydrophilic nature of the PEG linker can significantly improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.[1] Furthermore, the flexible PEG chain can adopt folded conformations in solution, which can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the lipophilic cell membrane.[2]

-

Influencing Pharmacokinetics: The physicochemical properties imparted by the PEG linker, such as increased solubility and improved permeability, can have a profound impact on the pharmacokinetic profile of a PROTAC, affecting its absorption, distribution, metabolism, and excretion (ADME).

Quantitative Data on PEG Linker Length and PROTAC Performance

The following tables summarize quantitative data from a comparative study of PROTACs targeting the bromodomain-containing protein 4 (BRD4), utilizing a JQ1-based ligand for BRD4 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6).

Table 1: In Vitro Degradation of BRD4 [3]

| Linker | DC50 (nM) | Dmax (%) |

| PEG3 | 85 | >95 |

| PEG4 | 40 | >98 |

| PEG5 | 25 | >98 |

| PEG6 | 35 | >98 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Permeability and Target Engagement [3]

| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |

| PEG3 | 1.8 | 150 |

| PEG4 | 1.5 | 90 |

| PEG5 | 1.3 | 60 |

| PEG6 | 1.1 | 75 |

PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.

Table 3: Pharmacokinetic Parameters in Mice [3]

| Linker | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |

| PEG3 | 2.5 | 350 | 1500 |

| PEG4 | 3.0 | 420 | 2000 |

| PEG5 | 3.5 | 500 | 2500 |

| PEG6 | 3.2 | 450 | 2200 |

Pharmacokinetic parameters were determined following a single oral dose in mice.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC with a PEG5 Linker

This protocol describes the synthesis of a BRD4-targeting PROTAC using JQ1 as the warhead, a VHL ligand, and a PEG5 linker.

Materials:

-

JQ1-acid

-

VHL-amine

-

Amine-PEG5-acid linker

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

Anhydrous DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

HPLC-grade solvents for purification

Procedure:

-

Coupling of JQ1-acid to Amine-PEG5-acid:

-

Dissolve JQ1-acid (1.0 eq) and Amine-PEG5-acid (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

-

Stir at room temperature under a nitrogen atmosphere for 4 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the JQ1-PEG5-acid intermediate by preparative HPLC.

-

-

Coupling of JQ1-PEG5-acid to VHL-amine:

-

Dissolve the purified JQ1-PEG5-acid (1.0 eq) and VHL-amine (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir at room temperature under a nitrogen atmosphere overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC product by preparative HPLC.

-

Western Blot Analysis of BRD4 Degradation

Materials:

-

Cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

PBS (Phosphate-buffered saline)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize protein bands using an ECL substrate.

-

Quantify band intensities using densitometry software.

-

Normalize BRD4 levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

-

Determine DC50 and Dmax values from the dose-response curve.

-

NanoBRET Target Engagement Assay

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc-BRD4 fusion protein

-

NanoBRET™ Tracer

-

NanoBRET™ Nano-Glo® Substrate

-

Opti-MEM® I Reduced Serum Medium

-

96-well white assay plates

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the NanoLuc-BRD4 plasmid.

-

Plate the transfected cells in 96-well plates and incubate for 24 hours.

-

-

Assay Preparation:

-

Prepare a serial dilution of the PROTAC in Opti-MEM.

-

Prepare the NanoBRET™ Tracer in Opti-MEM.

-

-

Assay Execution:

-

Add the PROTAC dilutions to the cells.

-

Add the NanoBRET™ Tracer to all wells.

-

Incubate for 2 hours at 37°C and 5% CO2.

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the plate on a luminometer equipped with 450 nm and 610 nm filters.

-

-

Data Analysis:

-

Calculate the NanoBRET ratio (acceptor emission/donor emission).

-

Plot the NanoBRET ratio against the PROTAC concentration to determine the IC50 value.

-

Conclusion

The PEG5 linker represents a critical component in the design of effective PROTACs, offering a favorable balance of properties that can lead to potent protein degradation, good cell permeability, and desirable pharmacokinetic profiles. However, it is essential to recognize that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and optimization of novel PROTAC-based therapeutics. A systematic evaluation of a series of linkers with varying lengths is paramount for the successful development of these promising next-generation drugs.

References

The Core Mechanism of Acid-C1-PEG5-Boc: A Technical Guide for Drug Development Professionals

Introduction: Acid-C1-PEG5-Boc is a heterobifunctional linker molecule playing a pivotal role in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This in-depth guide elucidates the core mechanism of action of Acid-C1-PEG5-Boc, not as a standalone therapeutic, but as a critical component enabling the function of these advanced drug modalities. For researchers, scientists, and drug development professionals, understanding the properties and function of this linker is essential for the rational design and synthesis of next-generation protein degraders.

The Chemical Architecture and Functionality of Acid-C1-PEG5-Boc

Acid-C1-PEG5-Boc is characterized by three key chemical features: a carboxylic acid group, a five-unit polyethylene glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc)-protected amine. This specific arrangement of functional groups allows for a sequential and controlled chemical conjugation process, which is fundamental to the synthesis of bifunctional molecules like PROTACs.

Table 1: Physicochemical Properties of Acid-C1-PEG5-Boc

| Property | Value | Reference |

| Molecular Formula | C18H35NO9 | [1] |

| Molecular Weight | 409.47 g/mol | [1] |

| CAS Number | 1347750-78-0 | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF, and water | [2] |

The terminal carboxylic acid is readily activated for amide bond formation with a primary or secondary amine on a target-binding ligand. The Boc-protected amine, on the other hand, remains inert during this initial coupling step. Following the successful conjugation of the first ligand, the Boc protecting group can be efficiently removed under acidic conditions to reveal a primary amine. This newly exposed amine is then available for conjugation to a second molecule, typically an E3 ubiquitin ligase-binding ligand, again through amide bond formation. The PEG5 chain acts as a flexible and hydrophilic spacer, a crucial feature for its biological function.

Core Mechanism of Action: Enabling Targeted Protein Degradation via PROTACs

The primary application and therefore the core "mechanism of action" of Acid-C1-PEG5-Boc is to serve as a linker in the construction of PROTACs. PROTACs are innovative therapeutic agents that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.

A PROTAC molecule consists of three components:

-

A warhead: A ligand that specifically binds to the target protein of interest (POI).

-

An E3 ligase ligand: A molecule that recruits a specific E3 ubiquitin ligase.

-

A linker: A chemical bridge, such as one derived from Acid-C1-PEG5-Boc, that connects the warhead and the E3 ligase ligand.

The mechanism of action of a PROTAC, enabled by the Acid-C1-PEG5-Boc linker, can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule, due to its bifunctional nature, simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. The flexibility and length of the PEG5 linker are critical for allowing the two proteins to adopt a productive orientation for the subsequent enzymatic reaction.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively removing it from the cell. The PROTAC molecule, not being a substrate for degradation, is then released and can engage another target protein molecule, acting catalytically.

Experimental Protocols

Synthesis of a PROTAC using Acid-C1-PEG5-Boc

This protocol outlines the general steps for the synthesis of a PROTAC molecule where a target protein ligand (Ligand-A, containing an amine) is first coupled to Acid-C1-PEG5-Boc, followed by deprotection and coupling to an E3 ligase ligand (Ligand-B, containing a carboxylic acid).

References

The Core of Connection: An In-depth Technical Guide to PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[2] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in this process.[3] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] Unlike traditional small molecule inhibitors that require high and sustained occupancy of a target's active site, PROTACs act catalytically, enabling substoichiometric degradation of the target protein.

The linker, once considered a mere spacer, is now recognized as a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties. Its length, chemical composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, as well as the physicochemical properties of the entire molecule, such as solubility and cell permeability.

The Multifaceted Role of the PROTAC Linker

The linker's primary function is to tether the POI-binding ligand and the E3 ligase ligand, facilitating the formation of a productive ternary complex. However, its role extends far beyond simple conjugation:

-

Ternary Complex Formation and Stability: The linker's characteristics dictate the relative orientation and proximity of the POI and E3 ligase within the ternary complex. An optimal linker promotes favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the complex and the efficiency of ubiquitination. Conversely, a poorly designed linker can lead to steric hindrance and prevent the formation of a stable complex.

-

Physicochemical Properties: PROTACs are often large molecules that fall outside of traditional drug-like chemical space, leading to challenges with solubility and cell permeability. The linker's composition can be modified to improve these properties. For instance, incorporating polyethylene glycol (PEG) chains can enhance hydrophilicity and solubility.

-

Selectivity: The linker can impart selectivity for the degradation of one protein over another, even among closely related proteins. Subtle changes in linker length or composition can favor the formation of a ternary complex with one target over another.

Classification of PROTAC Linkers

PROTAC linkers can be broadly classified based on their chemical composition and flexibility. The most common types include:

-

Alkyl Chains: These are the simplest and most common type of flexible linker, composed of repeating methylene units. They are synthetically accessible and allow for systematic variation in length. However, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.

-

Polyethylene Glycol (PEG) Linkers: PEG linkers are composed of repeating ethylene glycol units and are more hydrophilic than alkyl chains. They are widely used to improve the solubility and cell permeability of PROTACs. Approximately 54% of reported PROTACs utilize PEG linkers.

-

Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.

-

"Clickable" Linkers: The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, has streamlined the synthesis of PROTACs. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

Quantitative Data on Linker Performance

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize experimental data from various studies, highlighting the impact of linker type and length on PROTAC performance.

| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |

| TBK1 | Alkyl/Ether | < 12 | No degradation | - | - | VHL | |

| TBK1 | Alkyl/Ether | 21 | 3 | 96 | - | VHL | |

| TBK1 | Alkyl/Ether | 29 | 292 | 76 | - | VHL | |

| ERα | PEG | 12 | ~5000 | ~75 | MCF7 | VHL | |

| ERα | PEG | 16 | ~1000 | ~95 | MCF7 | VHL | |

| BTK | PEG | ≥ 4 PEG units | 1-40 | - | Ramos | CRBN | |

| IRAK4 | Carbon Chain | 12 | 3000 | 50 | PBMCs | VHL | |

| IRAK4 | Spirocyclic pyrimidine | Optimized | 151 | - | PBMCs | VHL | |

| BRD9 | Varied | Varied | 10 (DBr-1) | >95 | HEK293 | DCAF1 | |

| BRD9 | Varied | Varied | 29 (VZ185) | >95 | HEK293 | VHL | |

| BRD9 | Varied | Varied | 5 (dBRD9) | >95 | HEK293 | CRBN |

Signaling Pathways and Experimental Workflows

The targeted degradation of a protein can have profound effects on cellular signaling pathways. This section provides diagrams of key signaling pathways and experimental workflows relevant to PROTAC development.

References

Hydrophilic Spacers for Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of the most prevalent TPD approach, Proteolysis Targeting Chimeras (PROTACs), lies a critical component: the linker. This guide provides a comprehensive technical overview of hydrophilic spacers, a key class of linkers that significantly influence the efficacy, selectivity, and drug-like properties of PROTACs. By enhancing solubility, modulating cell permeability, and influencing the geometry of the crucial ternary complex, hydrophilic linkers are instrumental in the design of potent and bioavailable protein degraders. This document will delve into the design principles, synthesis, and evaluation of hydrophilic spacers, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

The Role of Hydrophilic Spacers in PROTACs

PROTACs are heterobifunctional molecules composed of two ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is not merely a passive connector; its length, composition, and flexibility are critical determinants of a PROTAC's success.[1] Hydrophilic linkers, most commonly based on polyethylene glycol (PEG) chains, offer several advantages in PROTAC design.[2] They can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules, which is beneficial for both in vitro assays and in vivo pharmacokinetics.[3] Furthermore, the polarity and flexibility of hydrophilic linkers can influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[4]

Design and Synthesis of Hydrophilic Spacers

The most common building blocks for hydrophilic linkers are ethylene glycol units, which can be readily incorporated in varying lengths to create PEG chains.[2] The synthesis of PROTACs with PEG linkers often involves standard coupling chemistries, such as amide bond formation or "click chemistry," which allows for the modular and efficient assembly of PROTAC libraries with diverse linker lengths and compositions. Beyond linear PEG chains, other hydrophilic moieties, such as piperidine and piperazine rings, have been incorporated into linkers to introduce rigidity and modulate the physicochemical properties of the PROTAC. The choice of linker and its attachment points to the two ligands are crucial design considerations that must be empirically optimized for each target and E3 ligase pair.

Impact of Hydrophilic Spacers on PROTAC Properties: Quantitative Insights

The properties of the hydrophilic spacer have a profound impact on the biological activity of a PROTAC. The following tables summarize quantitative data from the literature, illustrating the effects of linker composition and length on key performance parameters.

Table 1: Physicochemical Properties of PROTACs with Different Hydrophilic Linkers

| PROTAC | Linker Type | Linker Length (atoms) | Molecular Weight (Da) | cLogP | TPSA (Ų) | Reference |

| TBK1 Degrader | Alkyl/Ether | < 12 | - | - | - | |

| Alkyl/Ether | 21 | - | - | - | ||

| Alkyl/Ether | 29 | - | - | - | ||

| AR Degrader | Rigid (Piperidine/Pyridine) | - | - | - | - | |

| SMARCA2 Degrader | PEG | - | - | - | - |

Note: This table is intended to be illustrative. Comprehensive, directly comparable datasets for a wide range of PROTACs with systematically varied hydrophilic linkers are still emerging in the literature. cLogP and TPSA values are often calculated and can vary between different software.

Table 2: Ternary Complex Formation and Cooperativity

| PROTAC | Target/E3 Ligase | Linker Type | Binary KD (nM) | Ternary KD (nM) | Cooperativity (α) | Reference |

| MZ1 | Brd4BD2/VHL | PEG | 29 (to VHL) | 1.8 | 16 | |

| AT1 | Brd4BD2/VHL | Alkyl | 140 (to VHL) | 210 | 0.7 | |

| BTK Degrader | BTK/CRBN | ≥ 4 PEG units | Consistent with free ligand | - | No positive cooperativity |

Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.

Table 3: Degradation Efficiency of PROTACs with Different Hydrophilic Linkers

| PROTAC | Target Protein | Cell Line | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 Degrader | TBK1 | - | Alkyl/Ether | < 12 | No degradation | - | |

| TBK1 Degrader | TBK1 | - | Alkyl/Ether | 21 | 3 | 96 | |

| TBK1 Degrader | TBK1 | - | Alkyl/Ether | 29 | 292 | 76 | |

| AR Degrader | AR | LNCaP, VCaP | Rigid (Piperidine/Pyridine) | - | < 1 | - | |

| SMARCA2 Degrader | SMARCA2/4 | MV-4-11 | PEG | - | 300/250 | 65/70 |

DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the rational design and optimization of PROTACs. The following sections provide detailed methodologies for key experiments used to characterize PROTACs with hydrophilic linkers.

Ternary Complex Formation Assays

Objective: To measure the binding kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation, and to determine the cooperativity factor (α).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., Series S Sensor Chip CM5)

-

Amine coupling kit

-

Purified E3 ligase (e.g., VCB complex for VHL)

-

Purified target protein (POI)

-

PROTAC of interest

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Immobilization of E3 Ligase:

-

Activate the sensor chip surface using the amine coupling kit according to the manufacturer's instructions.

-

Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters.

-

-

Binary Binding Analysis (PROTAC to E3 Ligase):

-

Inject a series of concentrations of the PROTAC over the E3 ligase-immobilized surface.

-

Monitor the association and dissociation phases.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.

-

-

Ternary Binding Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these solutions over the E3 ligase-immobilized surface.

-

Monitor the association and dissociation phases.

-

Fit the data to determine the kinetic parameters for ternary complex formation.

-

-

Data Analysis and Cooperativity Calculation:

-

The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD.

-

Objective: To determine the thermodynamic parameters (ΔH, ΔS, and KD) of binary and ternary complex formation and to calculate the cooperativity factor (α).

Materials:

-

Isothermal titration calorimeter

-

Purified E3 ligase

-

Purified target protein (POI)

-

PROTAC of interest

-

Dialysis buffer

Protocol:

-

Sample Preparation:

-

Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

-

-

Binary Titration (PROTAC into E3 Ligase):

-

Fill the ITC cell with the E3 ligase solution (typically 10-20 µM).

-

Fill the injection syringe with the PROTAC solution (typically 10-20 fold higher concentration than the protein).

-

Perform the titration by injecting small aliquots of the PROTAC into the E3 ligase solution.

-

Analyze the resulting thermogram to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

-

-

Ternary Titration:

-

To measure the affinity of the PROTAC for the E3 ligase in the presence of the POI, pre-saturate the E3 ligase with the POI in the ITC cell.

-

Titrate the PROTAC into this pre-formed binary complex.

-

Analyze the data to determine the apparent KD for ternary complex formation.

-

-

Data Analysis and Cooperativity Calculation:

-

The cooperativity factor (α) is calculated using the ratio of the binary and ternary binding affinities.

-

In Vitro Ubiquitination Assay

Objective: To determine if the PROTAC can induce the ubiquitination of the target protein in a cell-free system.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (specific for the E3 ligase)

-

Recombinant E3 ligase complex

-

Recombinant target protein (POI)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

-

PROTAC of interest

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents

-

Antibodies against the POI and ubiquitin

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, E3 ligase, and the target protein.

-

Add the PROTAC (or DMSO as a vehicle control) to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

-

Quenching and Sample Preparation:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5-10 minutes to denature the proteins.

-

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against the POI to detect both the unmodified protein and higher molecular weight ubiquitinated species.

-

Alternatively, probe with an anti-ubiquitin antibody to visualize all ubiquitinated proteins.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Cellular Protein Degradation Assays

Objective: To measure the decrease in the levels of the target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

Protocol:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies against the target protein and a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize the bands.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

-

Objective: To determine the effect of a PROTAC on the half-life of the target protein.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cycloheximide (CHX)

-

Western blot reagents as described above

Protocol:

-

Cell Treatment:

-

Treat cells with the PROTAC or vehicle control for a predetermined time.

-

Add CHX to all wells to inhibit new protein synthesis.

-

-

Time Course Lysis:

-

Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 8, 12 hours).

-

-

Western Blot Analysis:

-

Perform Western blotting as described above to determine the levels of the target protein at each time point.

-

-

Data Analysis:

-

Quantify the remaining target protein at each time point relative to the zero-hour time point.

-

Plot the percentage of remaining protein versus time to determine the half-life of the protein in the presence and absence of the PROTAC.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of PROTAC-mediated degradation and a typical experimental workflow for PROTAC development.

Conclusion

Hydrophilic spacers are a critical component in the design of effective PROTACs, influencing a wide range of properties from solubility and cell permeability to the formation and stability of the ternary complex. A thorough understanding of the structure-activity relationships of different hydrophilic linkers, supported by robust biophysical and cellular assays, is essential for the rational design of potent and selective protein degraders. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of PROTACs with hydrophilic spacers, ultimately accelerating the development of this promising new class of therapeutics. As the field of targeted protein degradation continues to evolve, further exploration of novel hydrophilic linker chemistries will undoubtedly lead to the discovery of next-generation PROTACs with enhanced therapeutic potential.

References

- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 3. rscbmcs.org [rscbmcs.org]

- 4. benchchem.com [benchchem.com]

The Strategic Application of Acid-C1-PEG5-Boc in Novel PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond mere inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve this targeted protein knockdown. A critical component in the design of an effective PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The choice of linker profoundly influences the PROTAC's solubility, permeability, and the stability of the crucial ternary complex. Among the diverse array of available linkers, polyethylene glycol (PEG) based linkers have gained prominence. This guide focuses on the utility of Acid-C1-PEG5-Boc, a specific PEG-based linker, in the development of novel PROTACs.

Core Concepts: The Role of the Linker in PROTAC Efficacy

A PROTAC's mechanism of action is contingent on its ability to bring a target protein and an E3 ubiquitin ligase into close proximity, facilitating the ubiquitination of the target and its subsequent degradation by the proteasome.[1] The linker is not a passive spacer but an active modulator of this process. Its length, flexibility, and chemical properties are critical for the formation of a stable and productive ternary complex.[2]

Acid-C1-PEG5-Boc is a PEG-based PROTAC linker that offers several advantages in PROTAC design.[3] The PEG component enhances the hydrophilicity of the PROTAC molecule, which can improve solubility and counteract the often lipophilic nature of the two ligands.[2][4] This can, in turn, affect cell permeability and overall pharmacokinetic properties. The defined length of the five PEG units provides a specific spatial separation between the two ends of the PROTAC, which is crucial for optimizing the geometry of the ternary complex. The terminal carboxylic acid and Boc-protected amine provide versatile handles for sequential, controlled synthesis of the final PROTAC molecule.

Data Presentation: Comparative Analysis of PEG Linker Length

While specific data for PROTACs utilizing the exact Acid-C1-PEG5-Boc linker is not extensively published, we can analyze representative data for PROTACs employing a PEG5 linker to understand its impact on performance. The following tables summarize key in vitro data for a series of hypothetical BRD4-targeting PROTACs, where the linker length is varied.

| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

| DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. |

| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |

| PEG3 | 1.8 | 65 |

| PEG4 | 1.5 | 30 |

| PEG5 | 1.3 | 25 |

| PEG6 | 1.1 | 40 |

| PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells. |

This comparative data illustrates that a PEG5 linker can provide an optimal balance, leading to potent protein degradation and effective target engagement within the cell.

Mandatory Visualizations

PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Experimental Workflow for PROTAC Development

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.

BRD4 Degradation Signaling Pathway

Caption: Simplified signaling pathway involving BRD4 in cancer cell proliferation.

Experimental Protocols

General Synthesis of a PROTAC using Acid-C1-PEG5-Boc

This protocol describes a two-step synthesis involving an initial amide coupling followed by a final coupling to the second ligand.

Step 1: Amide Coupling of POI Ligand with Acid-C1-PEG5-Boc

-

Reagents and Materials:

-

POI ligand with a free amine group (1.0 eq)

-

Acid-C1-PEG5-Boc (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve the POI ligand-amine in anhydrous DMF under a nitrogen atmosphere.

-

Add Acid-C1-PEG5-Boc, HATU, and DIPEA to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the POI-Linker-Boc intermediate.

-

Step 2: Boc Deprotection

-

Reagents and Materials:

-

POI-Linker-Boc intermediate (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the POI-Linker-Boc intermediate in DCM.

-

Add TFA (typically 20-30% v/v) to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is often used directly in the next step.

-

Step 3: Final Amide Coupling with E3 Ligase Ligand

-

Reagents and Materials:

-

POI-Linker-amine intermediate (1.0 eq)

-

E3 ligase ligand with a carboxylic acid group (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the E3 ligase ligand-acid in anhydrous DMF.

-

Add HATU and DIPEA and stir for 15 minutes at room temperature.

-

Add the POI-Linker-amine intermediate to the activated E3 ligand solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC using preparative HPLC.

-

Western Blot for Protein Degradation

-

Objective: To quantify the degradation of the target protein after PROTAC treatment.

-

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

NanoBRET™ Target Engagement Assay

-

Objective: To measure the binding of the PROTAC to the target protein in living cells.

-

Protocol:

-

Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc® luciferase and a HaloTag®-E3 ligase fusion protein.

-

Cell Plating: Plate the transfected cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a fluorescent tracer that binds to the target protein and varying concentrations of the PROTAC.

-

BRET Measurement: After incubation, add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal. The BRET signal indicates proximity between the NanoLuc® luciferase on the target protein and the fluorescent tracer. The PROTAC will compete with the tracer, leading to a decrease in the BRET signal.

-

Conclusion

The Acid-C1-PEG5-Boc linker represents a valuable tool in the rational design of PROTACs. Its defined length and hydrophilic nature, conferred by the five PEG units, can be leveraged to optimize the physicochemical properties and biological activity of the resulting protein degraders. The representative data for PEG5-containing PROTACs suggest that this linker length can achieve a potent degradation profile and efficient cellular target engagement. The provided experimental protocols offer a foundational framework for the synthesis and evaluation of novel PROTACs incorporating this versatile linker. As the field of targeted protein degradation continues to evolve, the strategic selection and application of well-defined linkers like Acid-C1-PEG5-Boc will be paramount in the development of next-generation therapeutics.

References

- 1. Acid-C1-PEG5-Boc Supplier | CAS 2304558-22-1 | AOBIOUS [aobious.com]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liver-targeted degradation of BRD4 reverses hepatic fibrosis and enhances metabolism in murine models - PMC [pmc.ncbi.nlm.nih.gov]

The Transformative Role of PEGylated Linkers in Modern Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, the optimization of a therapeutic agent's pharmacokinetic and pharmacodynamic profile is paramount to its clinical success. Polyethylene glycol (PEG) linkers have emerged as a cornerstone technology in bioconjugation, profoundly enhancing the therapeutic potential of a wide range of molecules, from small-molecule drugs to large biologics. The process of PEGylation, the covalent attachment of PEG chains, offers a versatile strategy to improve drug solubility, stability, and circulation half-life while reducing immunogenicity. This technical guide provides an in-depth exploration of the applications of PEGylated linkers, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to empower researchers in the rational design of next-generation therapeutics.

Core Principles of PEGylation

PEG is a water-soluble, non-toxic, and biocompatible polymer that, when attached to a therapeutic molecule, imparts several advantageous properties.[1] The hydrophilic and flexible nature of the PEG chain creates a hydrodynamic shell around the conjugated molecule, effectively increasing its size and shielding it from enzymatic degradation and renal clearance.[2] This "stealth" effect leads to a significantly prolonged circulation time in the bloodstream.[3]

The versatility of PEG linkers lies in the ability to tailor their architecture to specific applications. Key variations include:

-

Linear vs. Branched PEG: Linear PEGs are the most common, while branched or multi-arm PEGs offer a larger hydrodynamic radius and the potential for attaching multiple molecules.[4]

-

Cleavable vs. Non-Cleavable Linkers: Cleavable linkers are designed to release the active drug at the target site in response to specific physiological triggers, such as low pH in endosomes or the presence of specific enzymes.[2] Non-cleavable linkers provide a stable, permanent attachment, with drug release occurring upon degradation of the entire conjugate. The choice between these depends on the desired mechanism of action and therapeutic window.

Applications of PEGylated Linkers

The application of PEGylated linkers is broad, spanning various therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

In ADCs, PEG linkers connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. PEGylation helps to overcome the challenges associated with hydrophobic payloads, preventing aggregation and improving the ADC's pharmacokinetic profile. The length of the PEG linker is a critical parameter, influencing the ADC's stability, efficacy, and toxicity.

Protein and Peptide Drug Delivery

PEGylation is a well-established strategy to extend the half-life of protein and peptide therapeutics, which are often susceptible to rapid clearance and enzymatic degradation. A prime example is PEGylated granulocyte colony-stimulating factor (G-CSF), where PEGylation significantly prolongs its biological activity, reducing the required dosing frequency.

Nanoparticle Formulations

PEG linkers are crucial for the surface modification of nanoparticles, such as liposomes and polymeric nanoparticles, used in drug delivery. The PEG coating creates a "stealth" layer that reduces recognition and uptake by the mononuclear phagocyte system, thereby prolonging circulation time and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect.

Quantitative Data on the Impact of PEGylated Linkers

The following tables summarize quantitative data from various studies, highlighting the impact of PEGylation on key performance metrics of therapeutic agents.

Table 1: Impact of PEG Linker Length on the Pharmacokinetics of an Affibody-Drug Conjugate

| PEG Linker Molecular Weight | Half-Life (minutes) | Fold Increase in Half-Life |

| None | 19.6 | 1.0 |

| 4 kDa | 49.2 | 2.5 |

| 10 kDa | 219.0 | 11.2 |

Data synthesized from a study on affibody-based drug conjugates, demonstrating a significant extension of plasma half-life with increasing PEG linker length.

Table 2: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF)

| Therapeutic Agent | Terminal Half-Life |

| rhG-CSF (Filgrastim) | 1.79 - 3.8 hours |

| PEG-rhG-CSF (Pegfilgrastim) | 7.05 - 42 hours |

This table illustrates the dramatic increase in the half-life of G-CSF upon PEGylation, a key factor in its clinical success.

Table 3: In Vivo Efficacy of Antibody-Drug Conjugates with Varying PEG Linker Lengths

| ADC Linker | Tumor Growth Inhibition (%) |

| Non-PEGylated | Baseline |

| PEG2 | Moderate |

| PEG4 | Moderate |

| PEG8 | Significant |

| PEG12 | Significant |

| PEG24 | Significant |

Data from a preclinical study indicating that ADCs with longer PEG linkers (PEG8, PEG12, and PEG24) exhibited superior tumor growth inhibition compared to those with shorter or no PEG linkers.

Table 4: Stability of Cleavable Hydrazone Linkers in Plasma vs. Acidic Buffer

| Hydrazone Linker Type | Half-Life at pH 7.4 (Plasma) | Half-Life at pH 5.0 (Buffer) |

| Aliphatic | < 5 hours | < 2 minutes |

| Aromatic | > 72 hours | > 48 hours |

This table highlights the differential stability of hydrazone linkers, with aromatic hydrazones showing greater stability at physiological pH, a crucial factor for preventing premature drug release.

Table 5: Drug Loading and Release from PEGylated Doxorubicin Liposomes

| Formulation | Encapsulation Efficiency (%) | Drug Release at 6 hours (%) |

| Cationic PEGylated Liposomal Doxorubicin | 89% | 41% |

| Conventional PEGylated Liposomal Doxorubicin (Doxil®) | >90% | <10% |

This table provides a comparison of drug encapsulation and release kinetics for different PEGylated liposomal doxorubicin formulations, demonstrating the tunability of these systems.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of PEGylated conjugates. Below are representative protocols for key experiments.

Protocol 1: Site-Specific PEGylation of an Antibody Fragment (Fab)

Objective: To covalently attach a PEG-maleimide linker to a free cysteine residue on a Fab fragment.

Materials:

-

Fab fragment with a free cysteine residue

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

20 kDa Maleimide-terminated PEG (MAL-PEG-OMe)

-

Conjugation buffer (e.g., phosphate-buffered saline, pH 7.2, with EDTA)

-

Quenching solution (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Reduction of Fab: Dissolve the Fab fragment in conjugation buffer. Add a 10-fold molar excess of TCEP and incubate for 2 hours at room temperature to reduce any disulfide bonds involving the target cysteine.

-

PEGylation Reaction: Add a 20-fold molar excess of 20 kDa MAL-PEG-OMe to the reduced Fab solution. Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

Quenching: Add a 5-fold molar excess of N-acetylcysteine relative to the MAL-PEG-OMe to quench any unreacted maleimide groups. Incubate for 30 minutes.

-

Purification: Purify the PEGylated Fab (PEG-Fab) from unreacted PEG and Fab using an SEC system.

-

Characterization: Analyze the purified PEG-Fab using SDS-PAGE and MALDI-TOF mass spectrometry to confirm successful conjugation and determine the degree of PEGylation.

Protocol 2: Quantification of PEG Density on Nanoparticles using NMR

Objective: To determine the number of PEG chains per unit surface area on PEGylated nanoparticles using proton Nuclear Magnetic Resonance (¹H NMR).

Materials:

-

Lyophilized PEGylated nanoparticles

-

Deuterated solvent (e.g., D₂O or CDCl₃)

-

Internal standard with a known concentration (e.g., maleic acid)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh a known amount of lyophilized PEGylated nanoparticles and dissolve it in a known volume of deuterated solvent containing the internal standard.

-

NMR Acquisition: Acquire the ¹H NMR spectrum of the sample.

-

Data Analysis:

-

Identify the characteristic peak of the PEG repeating units (ethylene oxide protons) at approximately 3.65 ppm.

-

Identify the peak of the internal standard.

-

Integrate the areas of both the PEG peak and the internal standard peak.

-

Calculate the molar amount of PEG using the known concentration of the internal standard and the ratio of the peak integrals.

-

Calculate the PEG grafting density by normalizing the amount of PEG to the surface area of the nanoparticles (determined by methods such as Dynamic Light Scattering).

-

Protocol 3: Assessment of Immunogenicity of a PEGylated Protein

Objective: To detect the presence of anti-drug antibodies (ADAs), including anti-PEG antibodies, in serum samples from subjects treated with a PEGylated protein therapeutic.

Materials:

-

Serum samples from treated and control subjects

-

PEGylated protein therapeutic (the drug)

-

Non-PEGylated protein

-

PEG moiety

-

ELISA plates

-

Secondary antibodies (e.g., anti-human IgG-HRP)

-

Substrate solution (e.g., TMB)

-

Stop solution

Procedure:

-

Screening Assay:

-

Coat ELISA plates with the PEGylated protein therapeutic.

-

Incubate with diluted serum samples.

-

Wash and add a labeled secondary antibody that detects human IgG.

-

Add substrate and measure the absorbance to identify potentially positive samples.

-

-

Confirmatory Assay:

-

For samples that screen positive, perform a competitive binding assay.

-

Pre-incubate the positive serum samples with an excess of the PEGylated protein, the non-PEGylated protein, or the PEG moiety before adding to the coated plates.

-

A significant reduction in the signal in the presence of the competitor confirms the specificity of the ADAs.

-

-

Domain Specificity:

-

By comparing the inhibition by the non-PEGylated protein and the PEG moiety, the ADA response can be mapped to the protein part, the PEG part, or both.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of PEGylated linkers.

Caption: Signaling pathway of PEGylated interferon via the JAK-STAT pathway.

Caption: Cellular uptake pathways for PEGylated nanoparticles.

Caption: Preclinical development workflow for a PEGylated ADC.

Conclusion

PEGylated linkers represent a powerful and versatile tool in the armamentarium of drug development professionals. By rationally designing and implementing PEGylation strategies, it is possible to significantly improve the therapeutic index of a wide array of drugs. This guide has provided a comprehensive overview of the applications of PEGylated linkers, supported by quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological and experimental processes. As our understanding of the intricate interplay between PEG linker chemistry and biological systems continues to evolve, so too will the potential for developing safer and more effective therapies for a multitude of diseases.

References

A Technical Guide to the Core Principles of Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD offers the complete removal of the target protein, opening up avenues to address targets previously considered "undruggable."[1][2] This technical guide provides an in-depth exploration of the core principles of TPD, focusing on the underlying biological mechanisms, the key technologies driving the field, and the experimental protocols essential for TPD research and development.

The Ubiquitin-Proteasome System: The Engine of Protein Degradation

The primary mechanism hijacked by most TPD technologies is the Ubiquitin-Proteasome System (UPS). The UPS is a highly regulated and essential cellular process responsible for maintaining protein homeostasis by identifying and degrading misfolded, damaged, or no-longer-needed proteins.[3][4][5] The process can be broken down into two main stages: ubiquitination and proteasomal degradation.

Ubiquitination: The "Kiss of Death"

Ubiquitination is the process of covalently attaching one or more ubiquitin (Ub) molecules, a small 76-amino acid regulatory protein, to a target protein. This process is carried out by a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, E1 activates ubiquitin.

-

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to an E2 enzyme.

-

E3 Ubiquitin Ligase: The E3 ligase acts as the substrate recognition component, binding to both the E2-ubiquitin complex and the target protein, facilitating the transfer of ubiquitin to a lysine residue on the target. The human genome encodes over 600 E3 ligases, providing a vast landscape for therapeutic targeting.

A polyubiquitin chain, typically linked through lysine 48 (K48) of ubiquitin, serves as the primary signal for proteasomal degradation.

Proteasomal Degradation: The Cellular Recycling Center

The 26S proteasome is a large, multi-subunit protease complex that recognizes and degrades polyubiquitinated proteins. The proteasome unfolds the tagged protein and cleaves it into small peptides, while the ubiquitin molecules are recycled for future use.

Core Technologies in Targeted Protein Degradation

Two major classes of small molecules are at the forefront of TPD: Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues. Both leverage the UPS to induce the degradation of a target protein of interest (POI).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.

Mechanism of Action:

-

Ternary Complex Formation: A PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a key ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

-

Catalytic Nature: After the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, acting catalytically to induce multiple rounds of degradation. This catalytic activity allows PROTACs to be effective at sub-stoichiometric concentrations.

Molecular Glues

Molecular glues are small, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein by binding to one of the proteins and creating a new molecular surface that is complementary to the other. Unlike PROTACs, they do not have separate ligands for the POI and E3 ligase.

Mechanism of Action:

-

Conformational Change and Binding: A molecular glue binds to an E3 ligase (commonly Cereblon) or the target protein, inducing a conformational change.

-

Neo-Substrate Recruitment: This conformational change creates a new binding surface that recruits a "neo-substrate" (the POI) that would not normally interact with the E3 ligase.

-

Ubiquitination and Degradation: The induced proximity leads to the polyubiquitination of the neo-substrate and its subsequent degradation by the proteasome.

Quantitative Data in Targeted Protein Degradation

The evaluation of TPD molecules relies on several key quantitative parameters. These metrics are crucial for comparing the efficacy and potency of different degraders.

Key Performance Metrics

-

DC50: The concentration of a degrader that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved at a given concentration of the degrader.

-

Cooperativity (α): A measure of how the binding of one component (e.g., POI to the degrader) affects the binding of the other component (e.g., E3 ligase to the degrader-POI complex). A cooperativity value greater than 1 indicates a positive interaction, favoring ternary complex formation.

Comparative Data for PROTACs and Molecular Glues

| Parameter | PROTACs | Molecular Glues |

| Structure | Heterobifunctional (POI ligand, linker, E3 ligand) | Monovalent small molecule |

| Molecular Weight | Generally larger | Generally smaller, more "drug-like" |

| Design Strategy | Rational design is more straightforward | Often discovered serendipitously, rational design is more challenging |

| Cell Permeability | Can be challenging due to size | Generally better due to smaller size |

| "Hook Effect" | Prone to the "hook effect" where high concentrations can disrupt ternary complex formation and reduce efficacy | Less prone to the "hook effect" |

Impact of Linker Properties on PROTAC Efficacy

The linker in a PROTAC is not just a passive spacer; its length and composition are critical for optimal degradation.

| Linker Property | Impact on PROTAC Performance |

| Length | An optimal length is required to facilitate productive ternary complex formation. Too short, and steric hindrance may prevent binding; too long, and the POI and E3 ligase may not be properly oriented for ubiquitination. |

| Composition | Can influence solubility, cell permeability, and metabolic stability. Common linker chemistries include polyethylene glycol (PEG) and alkyl chains. |

| Attachment Points | The points at which the linker connects to the POI and E3 ligase ligands can significantly affect the geometry of the ternary complex and, consequently, degradation efficiency. |

Experimental Protocols for Key TPD Assays

A robust experimental workflow is essential for the successful development and characterization of TPD molecules. This involves a series of in vitro and cell-based assays to assess ternary complex formation, ubiquitination, and protein degradation.

Ternary Complex Formation Assays

Confirming the formation of a stable ternary complex is a critical first step in evaluating a TPD molecule.

a) NanoBRET™ Ternary Complex Assay (Live-Cell)

This assay measures the proximity of the POI and E3 ligase in living cells using Bioluminescence Resonance Energy Transfer (BRET).

-

Principle: The POI is tagged with a NanoLuc® luciferase (energy donor), and the E3 ligase is tagged with a HaloTag® that is labeled with a fluorescent ligand (energy acceptor). Upon ternary complex formation induced by the degrader, the donor and acceptor are brought into close proximity, resulting in a BRET signal.

-

Protocol Overview:

-

Co-transfect cells with plasmids encoding the NanoLuc®-POI fusion and the HaloTag®-E3 ligase fusion.

-

Label the HaloTag®-E3 ligase with the fluorescent HaloTag® ligand.

-

Treat the cells with a dilution series of the degrader compound.

-

Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.

-

Calculate the NanoBRET™ ratio to determine the extent of ternary complex formation.

-

b) AlphaLISA® Ternary Complex Assay (In Vitro)

This is a bead-based immunoassay that measures the proximity of the POI and E3 ligase in a biochemical format.

-

Principle: The POI and E3 ligase are tagged with different epitopes (e.g., GST and FLAG). AlphaLISA® acceptor beads coated with an antibody against one tag and donor beads coated with an antibody against the other are added. In the presence of the degrader, the formation of the ternary complex brings the beads into close proximity, leading to the generation of a chemiluminescent signal.

-

Protocol Overview:

-

Incubate the tagged POI, tagged E3 ligase, and a dilution series of the degrader in an assay plate.

-

Add the AlphaLISA® acceptor and donor beads.

-

Incubate to allow for bead-protein binding.

-

Read the plate on an AlphaLISA®-compatible reader to measure the chemiluminescent signal.

-

Ubiquitination Assays

These assays directly measure the ubiquitination of the POI, providing evidence that the ternary complex is functional.

a) In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube.

-

Principle: The purified POI, E1, E2, E3 ligase, ubiquitin, and ATP are incubated with the degrader. The ubiquitination of the POI is then detected by Western blot.

-

Protocol Overview:

-

Combine the following in a reaction tube: E1 enzyme, E2 enzyme, E3 ligase, ubiquitin, ATP, and the purified POI.

-

Add the degrader compound or vehicle control.

-

Incubate the reaction at 37°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blot using an antibody against the POI or ubiquitin to visualize the characteristic laddering pattern of polyubiquitination.

-

b) Cell-Based Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay detects the ubiquitination of the POI within a cellular context.

-

Principle: Cells are treated with the degrader and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). The POI is then immunoprecipitated, and the ubiquitination status is assessed by Western blot.

-

Protocol Overview:

-

Treat cells with the degrader and a proteasome inhibitor (e.g., MG132).

-

Lyse the cells and immunoprecipitate the POI using a specific antibody.

-

Elute the immunoprecipitated proteins.

-

Perform Western blot analysis on the eluates using an anti-ubiquitin antibody to detect polyubiquitinated POI.

-

Protein Degradation Assays

These assays quantify the reduction in the levels of the POI following treatment with a degrader.

a) Western Blot Analysis

This is the most common method for assessing protein degradation.

-

Principle: Cells are treated with the degrader, and the total protein is extracted. The level of the POI is then quantified by Western blot using a specific antibody.

-

Protocol Overview:

-

Plate cells and treat with a concentration range of the degrader for a specified time.

-